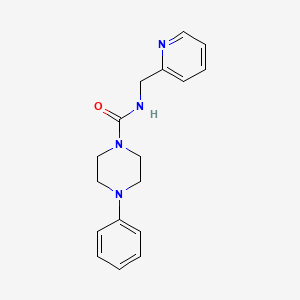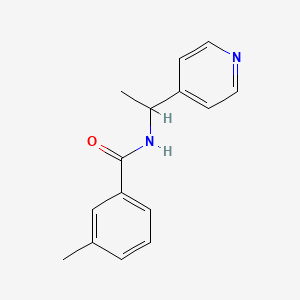
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as PIPER, is a compound that has gained attention in scientific research due to its potential therapeutic applications. PIPER is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant medications.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of the serotonin 5-HT1A receptor, leading to changes in neurotransmitter release and neuronal activity. This has been associated with a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as changes in sleep patterns and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which can help to isolate the effects of this receptor from others in the brain. However, one limitation is that this compound has relatively low potency compared to other compounds and may require higher doses to achieve the desired effects.
Future Directions
There are several potential future directions for research on 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide. One area of interest is the development of more potent analogs of the compound that could be used in the treatment of anxiety and depression. Another direction is the investigation of this compound's effects on other receptors in the brain, which could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-chloropyridine with piperazine in the presence of a base. This is followed by the reaction of the resulting intermediate with phenyl isocyanate to form the final product.
Scientific Research Applications
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor. This has led to investigations into the potential use of this compound in the treatment of anxiety and depression.
properties
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-15-6-4-5-9-18-15)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFNEKKLSGLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


